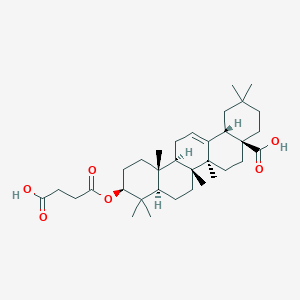
Succinyl oleanolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Succinyl oleanolic acid is a useful research compound. Its molecular formula is C34H52O6 and its molecular weight is 556.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Therapeutic Applications
1. Hepatoprotection
- Succinyl oleanolic acid has demonstrated significant hepatoprotective effects against liver damage induced by toxins such as carbon tetrachloride (CCl4). Studies show that it can reduce serum aminotransferase levels and improve liver histopathology in animal models .
2. Anticancer Activity
- Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown efficacy against B16–F10 melanoma cells, with studies reporting IC50 values indicating effective growth inhibition . The compound's ability to induce apoptosis in cancer cells makes it a candidate for further investigation as an anticancer agent .
3. Anti-inflammatory Effects
- The compound has been observed to modulate inflammatory pathways, reducing the expression of pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases such as ulcerative colitis and multiple sclerosis .
4. Antidiabetic Properties
- This compound has been linked to improvements in glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes management. Its ability to modulate metabolic pathways could provide complementary benefits alongside conventional diabetes treatments .
Case Studies
Propiedades
Fórmula molecular |
C34H52O6 |
|---|---|
Peso molecular |
556.8 g/mol |
Nombre IUPAC |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-(3-carboxypropanoyloxy)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C34H52O6/c1-29(2)16-18-34(28(38)39)19-17-32(6)21(22(34)20-29)8-9-24-31(5)14-13-25(40-27(37)11-10-26(35)36)30(3,4)23(31)12-15-33(24,32)7/h8,22-25H,9-20H2,1-7H3,(H,35,36)(H,38,39)/t22-,23-,24+,25-,31-,32+,33+,34-/m0/s1 |
Clave InChI |
ZLVQQEYNCCJVLQ-VGBCDPHKSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CCC(=O)O)C)C)C2C1)C)C(=O)O)C |
SMILES isomérico |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)OC(=O)CCC(=O)O |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CCC(=O)O)C)C)C2C1)C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















